molecular formula C13H8BrClO3 B3038623 (2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874592-37-7

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B3038623
CAS No.: 874592-37-7
M. Wt: 327.56 g/mol
InChI Key: FHESYNCDSOLDNQ-ZZXKWVIFSA-N
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Description

(2E)-3-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid is a halogenated furan-acrylic acid derivative. Its structure comprises a furan ring substituted at the 5-position with a 4-bromo-2-chlorophenyl group and at the 2-position with a prop-2-enoic acid moiety in the E-configuration.

Properties

IUPAC Name

(E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHESYNCDSOLDNQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Bromo-2-Chlorophenyl Group: The furan ring is then substituted with a 4-bromo-2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Substituents on Phenyl Molecular Formula Molar Mass (g/mol) CAS Number Key Features
(2E)-3-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid 4-Bromo-2-chloro C₁₃H₉BrClO₃ 328.5 Not reported Bromo and chloro substituents enhance electron-withdrawing effects; higher lipophilicity due to halogens
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluoro C₁₃H₉F₂O₃ 251.2 844891-16-3 Fluorine atoms increase electronegativity; potential for improved metabolic stability
(E)-3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid 4-Chloro C₁₃H₉ClO₃ 248.66 62806-34-2 Single chloro substituent at para position; lower molecular weight compared to brominated analogs
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid Bromo on furan (no phenyl) C₇H₅BrO₃ 217.0 64154-10-5 Bromo directly attached to furan; simpler structure with reduced steric bulk
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid 2-Fluoro C₁₃H₉FO₃ 232.2 851398-31-7 Fluorine at ortho position; increased steric hindrance near the carboxylic acid group
Key Observations:
  • Lipophilicity : The presence of bromine (logP ~2.0) and chlorine (logP ~2.7) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to fluorinated derivatives .
  • Steric Considerations : The ortho-chloro substituent in the target compound introduces steric hindrance, which could influence binding interactions in biological systems compared to para-substituted analogs like the 4-chlorophenyl derivative .

Biological Activity

Overview

(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by a unique structure that includes a furan ring, a propenoic acid moiety, and halogen substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrClO3, and its IUPAC name reflects its complex structure. The presence of both bromine and chlorine atoms contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H9BrClO3
IUPAC NameThis compound
CAS Number874592-37-7

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects. The exact mechanisms remain an area of active research, but preliminary studies suggest potential pathways include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For example, in vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses promising antimicrobial properties, warranting further investigation into its potential as a therapeutic agent.

Anticancer Activity

In cancer research, this compound has been tested for its effects on various cancer cell lines. Notably, studies demonstrated that the compound can inhibit cell proliferation and induce apoptosis in breast cancer cells.

Case Study: Breast Cancer Cell Lines

A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in:

  • Reduced Cell Viability : A dose-dependent decrease in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased annexin V staining, suggesting apoptotic cell death.
  • Alteration of Cell Cycle : The compound caused G1 phase arrest, preventing cells from progressing to DNA synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid
Reactant of Route 2
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(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid

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